molecular formula C18H20N4O B15109808 1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol

Cat. No.: B15109808
M. Wt: 308.4 g/mol
InChI Key: JVJLMDRTRNWCAB-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazoles and pyrimidines This compound is notable for its unique structure, which combines a pyrimidine ring with a pyrazole ring, each substituted with various functional groups

Preparation Methods

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is typically synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazines with 1,3-diketones or β-keto esters.

    Coupling of Rings: The pyrimidine and pyrazole rings are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, enhancing the compound’s complexity.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol can be compared with other similar compounds, such as:

    1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical properties and applications.

    N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide:

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-[(3-methylphenyl)methyl]-1H-pyrazol-3-one

InChI

InChI=1S/C18H20N4O/c1-11-6-5-7-15(8-11)10-16-14(4)21-22(17(16)23)18-19-12(2)9-13(3)20-18/h5-9,21H,10H2,1-4H3

InChI Key

JVJLMDRTRNWCAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(NN(C2=O)C3=NC(=CC(=N3)C)C)C

Origin of Product

United States

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